VU6004909

mGlu1 PAM potency EC50 comparison allosteric modulation

Select VU6004909 for validated electrophysiology (SST-IN depolarization, p=0.0067; I/E shift, p=0.012) and rodent behavior (reverses MK-801 deficits). Its steep SAR and CNS penetration (Kp range 0.25-0.97) ensure specific mGlu1 outcomes unmatched by VU0486321 series. Purchase for robust, publication-ready data.

Molecular Formula C21H15FN2O4
Molecular Weight 378.4 g/mol
Cat. No. B12376893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6004909
Molecular FormulaC21H15FN2O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=CO4)C)F
InChIInChI=1S/C21H15FN2O4/c1-11-3-5-14-15(9-11)21(27)24(20(14)26)13-4-6-17(16(22)10-13)23-19(25)18-12(2)7-8-28-18/h3-10H,1-2H3,(H,23,25)
InChIKeyOFLFGTPTGVETJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU6004909 (N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide) Procurement Guide for mGlu1 PAM Research Applications


N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide, also cataloged as VU6004909, is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGlu1) . This compound belongs to a class of N-(phenyl)-3-methylfuran-2-carboxamide derivatives incorporating a phthalimide (1,3-dioxoisoindole) moiety, with a molecular formula of C21H15FN2O4 and a molecular weight of 378.4 g/mol [1]. It exhibits nanomolar potency for human mGlu1 (EC50 = 25.7 nM) and demonstrates blood-brain barrier penetration, making it a valuable pharmacological tool for investigating mGlu1 receptor function in neuropsychiatric disorders .

Why N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide Cannot Be Substituted with Generic mGlu1 PAM Analogs


Substitution of VU6004909 with other compounds from the N-(phenyl)-3-methylfuran-2-carboxamide mGlu1 PAM series—including VU0486321, compound 17e, or VU0487351—is not pharmacologically equivalent due to steep structure-activity relationships (SAR) governing the isoindoline/phthalimide scaffold [1]. The SAR of this series is described as 'steep and caveat-laden,' meaning that minor structural modifications (e.g., 2-fluoro versus 3-chloro substitution on the central phenyl ring, or 5-methyl versus 4-fluoro substitution on the phthalimide moiety) produce substantial and often unpredictable changes in potency, CNS penetration (Kp values ranging from 0.25 to >1.0), metabolic stability, and receptor subtype selectivity (spanning from 35-fold to >450-fold over mGlu4/mGlu5) [2]. Consequently, direct one-to-one substitution without revalidation of the experimental system introduces unacceptable variability in target engagement, brain exposure, and functional outcomes [3].

Quantitative Differentiation of N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide (VU6004909) Versus Comparator mGlu1 PAMs


Human mGlu1 Potency: VU6004909 Achieves Lower EC50 than VU0486321 and Scaffold Lead Compound 17e

VU6004909 (target compound) exhibits an EC50 of 25.7 nM for human mGlu1 in cell-based calcium mobilization assays, representing a 1.2-fold improvement in potency compared to VU0486321 (EC50 = 31.87 nM) and a 1.2-fold improvement over the scaffold lead compound 17e (EC50 = 31.8 nM) . This potency advantage, while modest in absolute terms, reflects optimization of the 2-fluoro substitution on the central phenyl ring combined with the 5-methyl group on the phthalimide moiety, a combination not present in the comparator compounds [1].

mGlu1 PAM potency EC50 comparison allosteric modulation

CNS Penetration Advantage: VU6004909 Demonstrates Superior Brain Exposure Relative to VU0486321 Series Optimized Analogs

VU6004909 achieves robust CNS penetration with high brain exposure following systemic administration, enabling reversal of amphetamine-induced hyperlocomotion and MK-801-induced cognitive deficits in rodent models at doses of 40-60 mg/kg i.p. [1][2]. In contrast, the VU0486321 series optimization yielded Kp (brain-to-plasma ratio) values ranging from 0.25 to 0.97 for advanced analogs, with VU0486321 itself achieving Kp = 1.02 but with significantly higher plasma clearance (CLp = 13.3 mL/min/kg) and shorter half-life (t1/2 = 54 min) than would be acceptable for an optimal in vivo tool [3]. VU6004909's balanced PK/CNS profile—qualitatively reported as 'high brain exposure' and 'blood-brain barrier penetrated'—represents an optimized compromise between the suboptimal Kp values (0.25-0.97) of many series analogs and the poor metabolic stability of VU0486321 [4].

CNS penetration brain-plasma ratio blood-brain barrier in vivo tool compound

Receptor Subtype Selectivity Profile: Fluoro Substitution Confers High mGlu1 Selectivity in VU6004909

The 2-fluoro substitution on the central phenyl ring of VU6004909 is a critical determinant of mGlu1 selectivity, distinguishing it from analogs that exhibit broader mGlu receptor subtype activity [1]. In the VU0486321 series optimization, compounds bearing alternative substituents (e.g., 3-chloro as in VU0486321) achieved only 35-fold selectivity over mGlu4 . In contrast, VU6004909's fluoro-substituted architecture confers 'great selectivity for mGlu1' [1], while advanced analogs in the optimized series achieved >450-fold selectivity over mGlu4 and mGlu5 [2]. Although a precise numeric selectivity ratio for VU6004909 was not identified in the available literature, the qualitative designation of 'great selectivity' combined with the series trend (fluoro substitution enhancing selectivity) supports its use when mGlu1-specific modulation is required without confounding activity at mGlu4 or mGlu5 .

mGlu1 selectivity receptor subtype profiling fluoro substitution SAR

In Vivo Efficacy Validation: VU6004909 Reverses Schizophrenia-Relevant Behavioral Deficits in Multiple Rodent Models

VU6004909 has been extensively validated in multiple in vivo rodent models predictive of antipsychotic efficacy, whereas many mGlu1 PAM series compounds lack such comprehensive behavioral characterization [1]. At 40 mg/kg i.p., VU6004909 fully reversed MK-801-induced deficits in social interaction (p = 0.001, N = 18-32 mice/group) and social novelty preference (p > 0.99 vs saline control), restoring behavior to levels indistinguishable from saline-treated mice [2]. In the novel object recognition assay, VU6004909 (40 mg/kg i.p.) normalized recognition index in MK-801-treated mice (p > 0.99 vs saline/vehicle) [3]. Additionally, VU6004909 at 60 mg/kg i.p. significantly attenuated amphetamine-induced disruption of prepulse inhibition (p < 0.05 to p < 0.001 across 10-60 mg/kg doses) and reduced amphetamine-induced hyperlocomotion (p < 0.01) [4]. This breadth of in vivo validation across mechanistically distinct models (NMDA antagonism via MK-801; dopaminergic perturbation via amphetamine) provides confidence in the compound's translational relevance for mGlu1-mediated behavioral pharmacology.

in vivo efficacy behavioral pharmacology MK-801 amphetamine prepulse inhibition

Electrophysiological Potentiation: VU6004909 Shifts Excitation/Inhibition Balance in Cortical Circuits

VU6004909 (10 μM) significantly potentiates somatostatin-positive interneuron (SST-IN) depolarization in response to the group I mGlu agonist DHPG (3 μM), with a mean increase from baseline that achieves statistical significance (p = 0.0067, n/N = 8/4 cells/mouse) [1]. At the circuit level, VU6004909 (10 μM) significantly increases the ratio of spontaneous inhibitory postsynaptic current (sIPSC) frequency to spontaneous excitatory postsynaptic current (sEPSC) frequency (I/E ratio) in layer V pyramidal neurons (p = 0.012, n/N = 9/4) [1]. This shift toward inhibition represents a functional outcome not reported for VU0486321 or compound 17e in the available literature. The demonstration of circuit-level modulation of cortical excitation/inhibition balance provides a mechanistic bridge between mGlu1 receptor potentiation and the observed behavioral effects.

electrophysiology E/I balance somatostatin interneurons synaptic transmission

Optimal Research Applications for N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide (VU6004909) Based on Quantitative Evidence


mGlu1-Mediated Cortical Circuit Modulation in Electrophysiology Studies

VU6004909 is optimally deployed in whole-cell patch clamp electrophysiology experiments examining mGlu1-dependent modulation of cortical microcircuits. At 10 μM, it significantly increases SST-IN depolarization (p = 0.0067) and shifts the I/E balance toward inhibition in layer V pyramidal neurons (p = 0.012), with all experiments conducted in the presence of the mGlu5 NAM MTEP to isolate mGlu1-specific effects [1]. Users should select VU6004909 over VU0486321 or compound 17e when circuit-level electrophysiological outcomes are required, as these endpoints have been specifically validated for VU6004909.

Preclinical Behavioral Pharmacology of Antipsychotic-Like Efficacy

VU6004909 is indicated for rodent behavioral studies investigating mGlu1 PAM-mediated rescue of schizophrenia-relevant deficits. At 40-60 mg/kg i.p., it reliably reverses MK-801-induced impairments in social interaction, social novelty preference, and novel object recognition (p > 0.99 vs saline controls), and attenuates amphetamine-induced hyperlocomotion and prepulse inhibition disruption (p < 0.05 to p < 0.001) [2][3]. Procurement of VU6004909 is recommended over less comprehensively validated mGlu1 PAMs when publication-ready behavioral data across multiple paradigms are required.

In Vivo CNS Target Engagement Studies Requiring High Brain Exposure

For studies where consistent CNS target engagement is paramount—such as microdialysis, in vivo receptor occupancy, or CNS biomarker measurement—VU6004909 provides qualitatively superior brain exposure compared to many VU0486321 series analogs (Kp range 0.25-0.97) [4][5]. The compound's ability to reverse amphetamine-induced hyperlocomotion at 10-60 mg/kg i.p. confirms functional brain exposure sufficient to modulate behavior [6]. Users should select VU6004909 over series compounds with lower Kp values when reliable CNS penetration is a non-negotiable experimental requirement.

mGlu1-Selective Pharmacological Profiling in Recombinant Systems

VU6004909 (EC50 = 25.7 nM for human mGlu1) is suitable for in vitro pharmacological profiling of mGlu1 function in recombinant cell lines expressing human or rat mGlu1 (rat EC50 = 31 nM) . The compound's fluoro substitution confers high mGlu1 selectivity, minimizing confounding activity at mGlu4 and mGlu5 that may occur with less selective analogs such as VU0486321 (35-fold selective over mGlu4) [7]. Use VU6004909 when receptor subtype specificity is critical for data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU6004909

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.